molecular formula C11H25BO B14502788 Propyl dibutylborinate CAS No. 63787-76-8

Propyl dibutylborinate

Cat. No.: B14502788
CAS No.: 63787-76-8
M. Wt: 184.13 g/mol
InChI Key: WKQBMKGAJXBZJT-UHFFFAOYSA-N
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Description

Propyl dibutylborinate (systematic name: dibutyl(propoxy)borane) is an organoboron compound characterized by a borinate ester structure, where a propyl group and two butyl groups are bonded to a central boron atom. Organoboron compounds like this are pivotal in organic synthesis, particularly in cross-coupling reactions and as catalysts due to their Lewis acidity and stability under specific conditions .

Properties

CAS No.

63787-76-8

Molecular Formula

C11H25BO

Molecular Weight

184.13 g/mol

IUPAC Name

dibutyl(propoxy)borane

InChI

InChI=1S/C11H25BO/c1-4-7-9-12(10-8-5-2)13-11-6-3/h4-11H2,1-3H3

InChI Key

WKQBMKGAJXBZJT-UHFFFAOYSA-N

Canonical SMILES

B(CCCC)(CCCC)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl dibutylborinate can be synthesized through the reaction of dibutylboron chloride with propyl alcohol in the presence of a base. The reaction typically proceeds as follows:

Bu2BCl+PrOHBu2BPr+HCl\text{Bu}_2\text{BCl} + \text{PrOH} \rightarrow \text{Bu}_2\text{BPr} + \text{HCl} Bu2​BCl+PrOH→Bu2​BPr+HCl

where Bu represents a butyl group and Pr represents a propyl group. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boron compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, dibutylboron chloride and propyl alcohol, are fed into the reactor, and the product is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl dibutylborinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form boranes.

    Substitution: The butyl or propyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and may be carried out under inert atmosphere conditions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boranes.

    Substitution: Various alkyl or aryl boronates.

Scientific Research Applications

Propyl dibutylborinate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Medicine: this compound is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of propyl dibutylborinate involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound has an empty p-orbital, allowing it to act as a Lewis acid and accept electron pairs from donor molecules. This property makes it useful in catalysis and in the formation of boron-containing compounds.

Comparison with Similar Compounds

The following analysis compares Propyl dibutylborinate with structurally or functionally related compounds, drawing on data from the provided evidence.

Structural and Functional Analogues

Table 1: Key Properties of Propyl-Containing Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Applications Reference
This compound C₁₁H₂₃BO Not explicitly provided Borinate ester (B-O-R) Organic synthesis, catalysis Inferred
4-Propylphenol (Para Propyl Phenol) C₉H₁₂O 136.18 Phenolic hydroxyl Medicinal chemistry, fragrance
Propyl 4-Hydroxybenzoate (Propyl Paraben) C₁₀H₁₂O₃ 180.20 Ester, phenolic hydroxyl Preservative, cosmetics
Pyridalyl C₁₉H₁₄Cl₄F₃NO₂ 491.12 Ether, trifluoromethyl Pesticide
3-(Trimethoxysilyl)propyl methacrylate C₁₀H₁₈O₅Si 246.33 Methacrylate, silane Polymer scaffolds, biomedical materials
Key Observations:

Functional Group Diversity: this compound’s borinate ester group distinguishes it from phenolic (e.g., 4-Propylphenol) or ester-based (e.g., Propyl Paraben) compounds. Borinate esters are less common in consumer products but critical in specialized synthesis . Pyridalyl’s ether and trifluoromethyl groups highlight its stability and pesticidal activity, contrasting with borinates’ catalytic roles .

Molecular Weight and Complexity :

  • Pyridalyl and 3-(trimethoxysilyl)propyl methacrylate exhibit higher molecular weights (>200 g/mol) due to complex substituents, whereas this compound is likely intermediate in size (estimated ~180–220 g/mol).

Applications :

  • Propyl Paraben : Widely used in cosmetics for antimicrobial properties, regulated under safety standards (e.g., FDA, EU Directive 76/768/EEC) .
  • 3-(Trimethoxysilyl)propyl methacrylate : Used in hybrid scaffolds for bone tissue engineering, leveraging silane reactivity for crosslinking .
  • This compound : Presumed utility in organic synthesis (e.g., Suzuki-Miyaura couplings) based on boron’s electron-deficient nature .

Key Observations:
  • Propyl Paraben: NMR and UHPLC confirm purity (71.5% for isoeugenol analogs), but impurities like ethyl guaiacol necessitate rigorous quality control .
  • Pyridalyl : Persistent organic pollutant (POP) characteristics necessitate environmental monitoring .

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